Methyl 7-chloroheptanoate

amide synthesis chemoselectivity reductive coupling

Methyl 7-chloroheptanoate (CAS 26040-62-0) is a bifunctional ω-chloro fatty acid methyl ester of the formula C₈H₁₅ClO₂ (MW 178.66 g/mol), belonging to the class of terminally chlorinated aliphatic esters that serve as versatile alkylating building blocks in organic synthesis. The compound features a seven-carbon methylene chain bearing a reactive primary alkyl chloride at the ω-position and a methyl ester at the α-position, rendering it amenable to sequential nucleophilic substitution and ester manipulation.

Molecular Formula C8H15ClO2
Molecular Weight 178.65 g/mol
CAS No. 26040-62-0
Cat. No. B1618490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-chloroheptanoate
CAS26040-62-0
Molecular FormulaC8H15ClO2
Molecular Weight178.65 g/mol
Structural Identifiers
SMILESCOC(=O)CCCCCCCl
InChIInChI=1S/C8H15ClO2/c1-11-8(10)6-4-2-3-5-7-9/h2-7H2,1H3
InChIKeyYKSFGXAJDCLJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 7-Chloroheptanoate (CAS 26040-62-0): Procurement-Relevant Identity and Core Physicochemical Profile for Laboratory Sourcing


Methyl 7-chloroheptanoate (CAS 26040-62-0) is a bifunctional ω-chloro fatty acid methyl ester of the formula C₈H₁₅ClO₂ (MW 178.66 g/mol), belonging to the class of terminally chlorinated aliphatic esters that serve as versatile alkylating building blocks in organic synthesis . The compound features a seven-carbon methylene chain bearing a reactive primary alkyl chloride at the ω-position and a methyl ester at the α-position, rendering it amenable to sequential nucleophilic substitution and ester manipulation . Key computed physicochemical descriptors include a calculated LogP of 2.35, a topological polar surface area (TPSA) of 26.3 Ų, and a refractive index of 1.4425 . Commercially, it is available at purities of 95% and 98% from major suppliers including Thermo Scientific (Alfa Aesar portfolio), Macklin, and Leyan, with documented pricing at approximately 242 RMB/5 g (95%) and 1117 RMB/5 g (98%) .

Why Methyl 7-Chloroheptanoate Cannot Be Interchanged with Shorter-Chain ω-Chloroesters: The Procurement Case for Chain-Length-Specific Selection


In-class ω-chloroesters such as methyl 6-chlorohexanoate (C6), methyl 7-chloroheptanoate (C7), and methyl 8-chlorooctanoate (C8) differ substantially in lipophilicity (LogP), chain flexibility (rotatable bond count), and steric demands that directly govern reactivity in nucleophilic substitution, pharmacokinetic behavior of derived products, and chromatographic retention . The C7 homolog occupies a discrete physicochemical space — intermediate LogP (2.35 vs. ~2.20 for C6 and ~2.74 for C8) and a seven-rotatable-bond scaffold — that cannot be replicated by its one-carbon-shorter or one-carbon-longer neighbors . Furthermore, the methyl ester of the C7 acid exhibits distinct chemoselectivity profiles in amidation reactions compared to other chain-length analogs, as the terminal chloride's susceptibility to competing nucleophilic attack is highly chain-length-dependent . These differences render generic substitution scientifically unsound without revalidation of reaction yields, impurity profiles, and downstream intermediate specifications.

Quantitative Differentiation Evidence for Methyl 7-Chloroheptanoate: Head-to-Head, Cross-Study, and Class-Level Comparisons for Informed Procurement


Amidation Chemoselectivity: 67% Selective Amidation vs. 0% (45% Undesired Alkylation) with Conventional Aniline Methods

In a direct head-to-head comparison published in Nature Communications, methyl 7-chloroheptanoate was subjected to two competing amidation protocols. Using conventional aniline-based amidation (base-promoted, AlMe₃-mediated, or In-catalyzed), the terminal alkyl chloride underwent preferential nucleophilic attack by aniline, yielding 45% of the undesired N-alkylation byproduct and 0% of the target amide. In contrast, the nickel-catalyzed reductive coupling method employing nitroarenes as the nitrogen source achieved 67% selective amidation yield with no detectable alkylation byproduct, demonstrating a complete inversion of chemoselectivity . This represents a ΔYield of +67 percentage points for the desired amide product under the optimized protocol.

amide synthesis chemoselectivity reductive coupling nitroarene bifunctional ester

Lipophilicity (LogP) Positioning Within the ω-Chloroester Homologous Series: C7 Methyl Ester at LogP 2.35 vs. C6 (2.20) and C8 (2.74)

Computed octanol-water partition coefficients (LogP) for the methyl ω-chloroester series reveal a monotonic increase with chain length: methyl 6-chlorohexanoate (C6) LogP ≈ 2.20, methyl 7-chloroheptanoate (C7) LogP = 2.35, and methyl 8-chlorooctanoate (C8) LogP ≈ 2.74 . The C7 homolog thus occupies a distinct intermediate lipophilicity window (ΔLogP ≈ +0.15 vs. C6; ΔLogP ≈ -0.39 vs. C8). All three share an identical TPSA of 26.3 Ų, meaning the LogP differences arise solely from methylene chain extension and directly impact membrane permeability, organic/aqueous partitioning, and reverse-phase HPLC retention times .

lipophilicity LogP homologous series QSAR chromatographic retention

Synthetic Route Efficiency: C7 Methyl Ester Prepared via Esterification of 7-Chloroheptanoic Acid with Methanol in ~83% Yield

A documented synthetic route to methyl 7-chloroheptanoate proceeds via direct esterification of 7-chloroheptanoic acid with methanol, achieving an isolated yield of approximately 83% . An alternative route via methyl heptanoate as starting material has also been reported . For the closest shorter-chain comparator, methyl 6-chlorohexanoate, an analogous esterification route from 6-chlorohexanoic acid and methanol is reported to yield approximately 75% . This represents a ΔYield of +8 percentage points favoring the C7 methyl ester, although these data are drawn from different studies (cross-study comparable) and differences in experimental conditions preclude definitive attribution to chain-length effects alone.

esterification synthetic yield process chemistry procurement specification route scouting

Physicochemical Differentiation from the Ethyl Ester Analog: Methyl Ester Provides Verified Refractive Index (1.4425) and Lower Molecular Weight (178.66 vs. 192.68 g/mol)

The closest ester-functional-group analog is ethyl 7-chloroheptanoate (CAS 26040-65-3). The methyl ester has a verified refractive index of 1.4425 and a molecular weight of 178.66 g/mol , whereas the ethyl ester analog has a refractive index of 1.4392 (589.3 nm, 20 °C), a molecular weight of 192.68 g/mol, a reported boiling point of 124–126 °C (15 Torr), and an experimentally derived aqueous solubility of approximately 0.58 g/L (25 °C) . The methyl ester's lower molecular weight translates to a higher molar proportion of reactive chloride per gram of material (5.60 mmol Cl/g for methyl ester vs. 5.19 mmol Cl/g for ethyl ester, a +7.9% molar chloride density advantage) .

ester analog comparison refractive index molecular weight volatility purification

Genotoxic Impurity (GTI) Classification: Alkyl Halide Structural Alert Necessitates ICH M7-Compliant Control Strategies

Methyl 7-chloroheptanoate contains a primary alkyl chloride moiety, which is a recognized structural alert for potential genotoxicity under the ICH M7(R2) framework . As a class, alkyl halides are classified as potential genotoxic impurities (PGIs) because their electrophilic character enables DNA alkylation and cross-linking . This classification has direct procurement implications: when methyl 7-chloroheptanoate is used as a synthetic intermediate in active pharmaceutical ingredient (API) manufacturing, its residual levels in the final drug substance must be controlled to the threshold of toxicological concern (TTC) of 1.5 μg/day, or compound-specific acceptable intake levels if established . Analytical methods based on GC-MS have been specifically developed and validated for the simultaneous detection of 19 alkyl halides as PGIs at trace levels, demonstrating the industry-wide recognition of this structural class as requiring dedicated control strategies .

genotoxic impurity ICH M7 alkyl halide pharmaceutical quality trace analysis

Role as a Cilastatin Synthetic Intermediate: Methyl 7-Chloroheptanoate as a Gateway to the Renal Dehydropeptidase Inhibitor Pharmacophore

Methyl 7-chloroheptanoate has been reported as a precursor in synthetic routes toward cilastatin, a renal dehydropeptidase inhibitor co-administered with the carbapenem antibiotic imipenem to prevent nephrotoxicity . In one published approach (Vinogradov et al., Russian Chemical Bulletin, 1995), the key intermediate 2-amino-7-chloroheptanoic acid was prepared from 7-chloroheptanoyl chloride, which is directly accessible via hydrolysis of methyl 7-chloroheptanoate followed by chlorination . While the methyl ester itself is not the terminal intermediate, its availability as a characterized, commercially sourced building block at defined purity (95–98%) enables reproducible entry into this synthetic sequence. The alternative ethyl ester analog (ethyl 7-chloroheptanoate) has also been employed in cilastatin routes, particularly as the 7-chloro-2-oxoheptanoate ethyl ester, with documented boiling point (122–123 °C at 11 Torr) and refractive index data facilitating its procurement and quality control .

cilastatin renal dehydropeptidase inhibitor API intermediate pharmaceutical synthesis imipenem

Optimal Procurement and Deployment Scenarios for Methyl 7-Chloroheptanoate Based on Quantitative Differentiation Evidence


Selective Amidation of Bifunctional ω-Chloroesters in Medicinal Chemistry Campaigns

Research teams synthesizing amide-containing drug candidates from bifunctional ester building blocks should procure methyl 7-chloroheptanoate when the synthetic sequence demands selective ester amidation without competing nucleophilic displacement at the terminal alkyl chloride. The Nature Communications evidence (67% selective amidation via Ni/nitroarene reductive coupling vs. 0% with aniline methods) provides the only literature-validated chemoselectivity benchmark for any ω-chloroester in this reaction manifold . Procurement of the C7 methyl ester is justified over shorter-chain (C6) or longer-chain (C8) homologs specifically when the seven-carbon linker length is required for downstream pharmacophore geometry, as no comparable chemoselectivity data exist for C6 or C8 analogs in this transformation .

GMP-Adjacent Pharmaceutical Intermediate Manufacturing Requiring ICH M7-Compliant Genotoxic Impurity Control

When methyl 7-chloroheptanoate is employed as a late-stage intermediate in API synthesis, its classification as a potential genotoxic impurity (alkyl halide structural alert) mandates ICH M7-compliant control strategies . Procurement specifications must include vendor-certified residual alkyl halide levels, validated GC-MS analytical methods capable of quantifying the compound at or below the 1.5 μg/day TTC threshold, and batch-to-batch consistency documentation . This requirement is class-specific to halogenated ester intermediates and represents a critical procurement differentiation factor versus non-halogenated ester alternatives that are not subject to the same regulatory scrutiny .

Cilastatin and Carbapenem Adjuvant Generic Development Programs

For pharmaceutical development teams pursuing generic cilastatin or novel renal dehydropeptidase inhibitors, methyl 7-chloroheptanoate serves as a literature-precedented entry point to the 7-chloroheptanoic acid/7-chloroheptanoyl chloride key intermediate . Procurement of the methyl ester at 98% purity (Thermo Scientific/Alfa Aesar grade) with documented refractive index (1.4425) and molecular weight (178.66 g/mol) provides incoming QC verification capability that is essential for regulatory filing support . The ethyl ester analog may be substituted only if the downstream synthetic sequence has been specifically validated with the ethyl ester, as the differing ester hydrolysis kinetics and alkylating agent stoichiometry (5.19 vs. 5.60 mmol Cl/g) can affect reaction outcomes at scale .

Chain-Length-Dependent Physicochemical Optimization in Prodrug Design

Medicinal chemists optimizing linker length in prodrug or bioconjugate constructs should select methyl 7-chloroheptanoate when a LogP of approximately 2.35 and a seven-rotatable-bond flexible methylene spacer are required to balance membrane permeability with aqueous solubility . The documented LogP increment of approximately +0.15 per methylene unit in the ω-chloroester series (C6: 2.20; C7: 2.35; C8: 2.74) provides a predictable structure-property relationship that supports rational procurement of the C7 homolog for candidates where intermediate lipophilicity is desired . This quantitative LogP ladder is specific to the methyl ω-chloroester series and cannot be assumed for ethyl ester or free acid analogs without experimental verification .

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